
(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol It is a derivative of acrylic acid and features a pyran ring, which is a six-membered oxygen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-pyran-2-yl)methyl acrylate typically involves the reaction of 3,4-dihydro-2H-pyran with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride . The general reaction scheme is as follows:
3,4-Dihydro-2H-pyran+Acryloyl chloride→(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors to enhance efficiency and control.
化学反应分析
Types of Reactions
(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the acrylate group to an alcohol or alkane.
Substitution: Nucleophilic substitution reactions can occur at the acrylate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the acrylate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted acrylates.
科学研究应用
(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3,4-Dihydro-2H-pyran-2-yl)methyl acrylate involves its reactivity with various nucleophiles and electrophiles. The acrylate group is particularly reactive, allowing for a wide range of chemical transformations. The pyran ring can also participate in reactions, adding to the compound’s versatility. Molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
(3,4-Dihydro-2H-pyran-2-yl)methyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
(3,4-Dihydro-2H-pyran-2-yl)methyl acetate: Contains an acetate group instead of an acrylate group.
(3,4-Dihydro-2H-pyran-2-yl)methyl propionate: Features a propionate group in place of the acrylate group.
Uniqueness
(3,4-Dihydro-2H-pyran-2-yl)methyl acrylate is unique due to its combination of the pyran ring and the acrylate group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
属性
CAS 编号 |
4563-40-0 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
3,4-dihydro-2H-pyran-2-ylmethyl prop-2-enoate |
InChI |
InChI=1S/C9H12O3/c1-2-9(10)12-7-8-5-3-4-6-11-8/h2,4,6,8H,1,3,5,7H2 |
InChI 键 |
ZPMJPLRFVUUDDF-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCC1CCC=CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diazene, 1-[2-methyl-5-(1-methylethyl)-4-(2-phenyldiazenyl)phenyl]-2-phenyl-](/img/structure/B14158615.png)
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
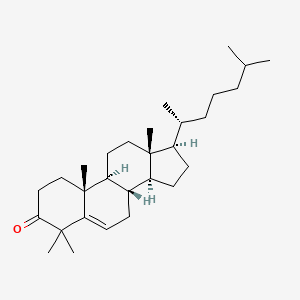
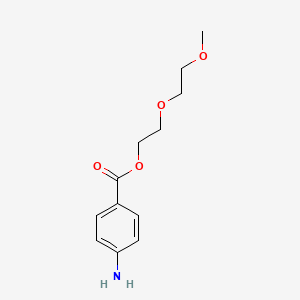
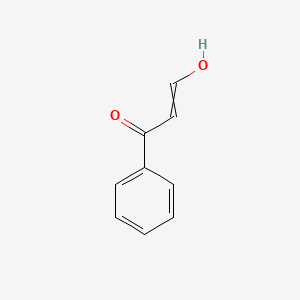
![4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B14158653.png)
![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)
![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
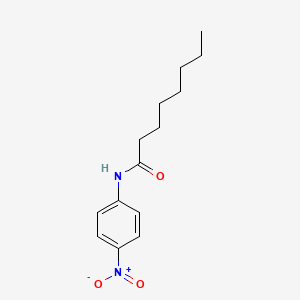
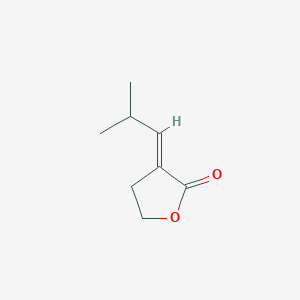
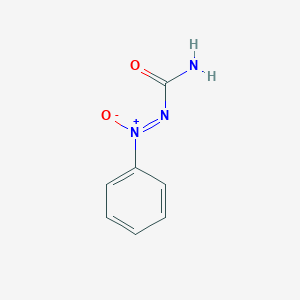
![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
